Methyl [(3-Nitrothien-2-yl)thio]acetate
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Overview
Description
Methyl [(3-Nitrothien-2-yl)thio]acetate is a chemical compound with the molecular formula C7H7NO4S2 and a molecular weight of 233.27 g/mol . It is a thioester derivative of thienyl, characterized by the presence of a nitro group at the 3-position of the thiophene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-Nitrothien-2-yl)thio]acetate typically involves the reaction of 3-nitrothiophene-2-thiol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-Nitrothien-2-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The thioester bond can be hydrolyzed to yield the corresponding thiol and carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of thiol and carboxylic acid.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
Methyl [(3-Nitrothien-2-yl)thio]acetate is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [(3-Nitrothien-2-yl)thio]acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioester bond can also be hydrolyzed, releasing active thiol groups that participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(3-Nitrophenyl)thio]acetate
- Methyl [(3-Nitrobenzyl)thio]acetate
- Methyl [(3-Nitrofuryl)thio]acetate
Uniqueness
Methyl [(3-Nitrothien-2-yl)thio]acetate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its phenyl, benzyl, and furyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
methyl 2-(3-nitrothiophen-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S2/c1-12-6(9)4-14-7-5(8(10)11)2-3-13-7/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOILHYVBNIRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=CS1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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